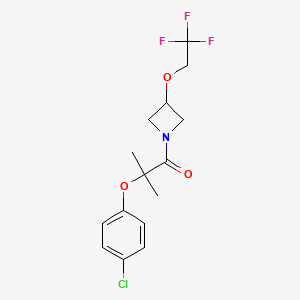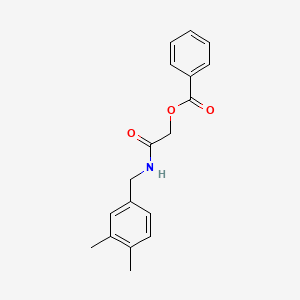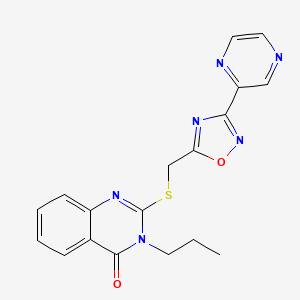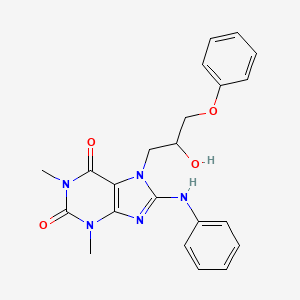
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with various functional groups including an acetyl group, a carboxamide group, and a 5-chloro-2-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through various methods such as the alkylation of primary amines . Additionally, carboxamides can be synthesized from carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, which is a type of heterocycle containing nitrogen. The azetidine ring would be substituted at the 1-position with an acetyl group, at the 3-position with a carboxamide group, and at the nitrogen with a 5-chloro-2-methoxyphenyl group .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
This compound has potential applications in the development of new pharmaceutical drugs. Its structure suggests it could be useful in synthesizing molecules with antibacterial properties. For instance, derivatives of 5-chloro-2-pentanone, a related compound, have been used to create valuable medicine components like quinoline, chloroquine, and quinolone drugs . These drugs are crucial in treating diseases such as malaria and various bacterial infections.
Agrochemical Production
In the agrochemical industry, compounds like 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide could be intermediates in the synthesis of pesticides and herbicides. The chlorination process using triphosgene, for example, is a key step in producing such agrochemicals .
Mecanismo De Acción
Target of Action
For instance, N1-Acetyl-5-methoxykynuramine, a metabolite of melatonin, is known to act on melatonin receptors .
Mode of Action
Compounds with similar structures have been observed to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
N1-acetyl-5-methoxykynuramine, a similar compound, has been found to increase the phosphorylation of both erk and creb in the hippocampus .
Result of Action
N1-acetyl-5-methoxykynuramine, a similar compound, has been found to improve memory by acting on the melatonin receptors and helps scavenge free radicals .
Propiedades
IUPAC Name |
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-11-5-10(14)3-4-12(11)19-2/h3-5,9H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSFAUOSBIYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)
![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)





![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

